1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine
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Overview
Description
1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H8F3N It is characterized by the presence of a trifluorophenyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted trifluorophenyl compounds .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
- 1-(2,4,5-Trifluorophenyl)propan-2-one
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- 3’,4’,5’-Trifluorobenzylamine
Uniqueness: 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H8F3N |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
1-(3,4,5-trifluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2 |
InChI Key |
ICYVZUYKODEAKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C(=C1)F)F)F)N |
Origin of Product |
United States |
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